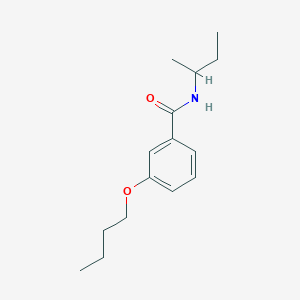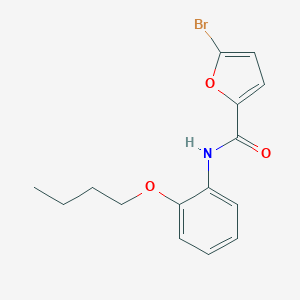![molecular formula C16H17N3O2 B267245 4-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B267245.png)
4-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Anilinocarbonyl)amino]-N,N-dimethylbenzamide, commonly known as ADC, is a type of drug that has gained significant attention in the scientific community due to its potential in treating cancer. ADC is a type of targeted therapy that involves attaching a cytotoxic drug to an antibody, which then targets specific cancer cells in the body.
Mécanisme D'action
ADC works by targeting cancer cells specifically, without affecting healthy cells in the body. The antibody portion of ADC binds to a specific protein on the surface of cancer cells, allowing the drug to be delivered directly to the cancer cells. Once inside the cancer cell, the cytotoxic drug is released, causing the cell to undergo apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
ADC has been shown to have a number of biochemical and physiological effects, including reducing tumor size and increasing patient survival rates. The drug has also been shown to have fewer side effects compared to traditional chemotherapy, such as hair loss and nausea.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ADC in lab experiments is its high specificity for cancer cells, allowing researchers to target specific cells and study their effects. However, the production of ADC can be complex and time-consuming, which can limit its use in some experiments. Additionally, the cost of producing ADC can be high, which may limit its availability for some researchers.
Orientations Futures
There are several potential future directions for ADC research, including the development of new linker molecules and cytotoxic drugs that can increase the efficacy of the drug. Additionally, researchers are studying the use of ADC in combination with other cancer treatments, such as radiation therapy and immunotherapy, to further improve patient outcomes. Finally, there is ongoing research into the use of ADC in treating other diseases beyond cancer, which could have significant implications for the future of medicine.
Conclusion:
In conclusion, 4-[(Anilinocarbonyl)amino]-N,N-dimethylbenzamide, or ADC, is a promising type of targeted therapy that has shown significant potential in treating cancer. The drug works by specifically targeting cancer cells, resulting in a higher efficacy compared to traditional chemotherapy with fewer side effects. While there are some limitations to its use in lab experiments, ongoing research into the development of new linker molecules and cytotoxic drugs, as well as the use of ADC in combination with other cancer treatments, could have significant implications for the future of cancer treatment and medicine as a whole.
Méthodes De Synthèse
The synthesis of ADC involves several steps, starting with the production of the antibody that will be used to target the cancer cells. The antibody is then modified to include a linker molecule, which will connect it to the cytotoxic drug. Finally, the cytotoxic drug is attached to the linker molecule, resulting in the formation of ADC.
Applications De Recherche Scientifique
ADC has shown promising results in preclinical and clinical studies, particularly in the treatment of various types of cancer, including breast, lung, and ovarian cancer. The drug has been shown to have a higher efficacy in treating cancer cells compared to traditional chemotherapy, with fewer side effects. ADC is also being studied for its potential in treating other diseases, such as autoimmune disorders and infectious diseases.
Propriétés
Nom du produit |
4-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide |
|---|---|
Formule moléculaire |
C16H17N3O2 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
N,N-dimethyl-4-(phenylcarbamoylamino)benzamide |
InChI |
InChI=1S/C16H17N3O2/c1-19(2)15(20)12-8-10-14(11-9-12)18-16(21)17-13-6-4-3-5-7-13/h3-11H,1-2H3,(H2,17,18,21) |
Clé InChI |
ATQWYXNXSNSCDB-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
SMILES canonique |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267165.png)






![1-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrrole](/img/structure/B267177.png)
![N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267179.png)
![N-[2-(allyloxy)phenyl]-2-(4-chloro-2,3-dimethylphenoxy)acetamide](/img/structure/B267182.png)
![2-(2-chlorophenoxy)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B267183.png)
![4-[2-(2-Ethoxyethoxy)anilino]-4-oxobutanoic acid](/img/structure/B267184.png)

methanone](/img/structure/B267186.png)